molecular formula C44H32O8Z B1430380 naphthalene-1-carboxylic acid;zirconium CAS No. 72854-21-8

naphthalene-1-carboxylic acid;zirconium

Cat. No.: B1430380
CAS No.: 72854-21-8
M. Wt: 779.9 g/mol
InChI Key: IPWHFHKSGYXXLG-UHFFFAOYSA-N
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Description

naphthalene-1-carboxylic acid;zirconium is a coordination compound formed by the reaction of zirconium with naphthenic acid. It is widely used as a catalyst in various industrial processes, particularly in the production of coatings, inks, and adhesives. The compound is known for its ability to enhance the drying properties of paints and varnishes, making it a valuable additive in the coatings industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: naphthalene-1-carboxylic acid;zirconium is typically synthesized by reacting zirconium salts, such as zirconium oxychloride, with naphthenic acid. The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete dissolution and reaction of the components. The resulting product is then purified through filtration and evaporation to obtain the desired zirconium naphthenate compound.

Industrial Production Methods: In industrial settings, the production of zirconium naphthenate involves large-scale reactors where zirconium salts and naphthenic acid are mixed in precise stoichiometric ratios. The reaction is conducted at elevated temperatures to accelerate the formation of the compound. After the reaction is complete, the mixture is cooled, and the zirconium naphthenate is separated from the reaction mixture through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions: naphthalene-1-carboxylic acid;zirconium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxide, which is a stable and inert material.

    Reduction: Under certain conditions, zirconium naphthenate can be reduced to form lower oxidation state zirconium compounds.

    Substitution: The naphthenate ligands in zirconium naphthenate can be substituted with other ligands, such as carboxylates or phosphates, to form new zirconium complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.

    Substitution: Ligand exchange reactions are performed in the presence of suitable solvents and at specific temperatures to facilitate the substitution process.

Major Products:

    Oxidation: Zirconium oxide (ZrO2)

    Reduction: Lower oxidation state zirconium compounds

    Substitution: New zirconium complexes with different ligands

Scientific Research Applications

naphthalene-1-carboxylic acid;zirconium has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the production of specialty chemicals.

    Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery systems and bioactive coatings for medical implants.

    Medicine: Research is ongoing to explore the use of zirconium naphthenate in the development of new therapeutic agents and diagnostic tools.

    Industry: In addition to its use in coatings and adhesives, zirconium naphthenate is employed in the production of high-performance materials, such as ceramics and composites.

Mechanism of Action

The mechanism by which zirconium naphthenate exerts its effects is primarily through its ability to coordinate with other molecules and catalyze chemical reactions. The zirconium center in the compound acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The naphthenate ligands help stabilize the zirconium center and enhance its reactivity.

Comparison with Similar Compounds

    Zirconium octoate: Another zirconium-based compound used as a catalyst in coatings and adhesives.

    Zirconium acetylacetonate: Used in similar applications but with different ligand structures.

    Zirconium carboxylates: A broad class of compounds with varying properties depending on the carboxylate ligands.

Uniqueness: naphthalene-1-carboxylic acid;zirconium is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Compared to other zirconium compounds, zirconium naphthenate offers superior performance in certain catalytic applications, particularly in the coatings industry, due to its ability to enhance drying times and improve film properties.

Properties

IUPAC Name

naphthalene-1-carboxylic acid;zirconium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWHFHKSGYXXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32O8Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72854-21-8
Record name Naphthenic acids, zirconium salts
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthenic acids, zirconium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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